molecular formula C16H23BClNO2 B2921403 3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester CAS No. 2096331-84-7

3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester

Cat. No.: B2921403
CAS No.: 2096331-84-7
M. Wt: 307.63
InChI Key: SPJAKXDVRKVFKV-UHFFFAOYSA-N
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Description

3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile building block in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

Boronic acids and their derivatives, such as pinacol esters, are commonly used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its target through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are generally mild and tolerant of various functional groups .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules . The downstream effects of this reaction depend on the specific context of the synthesis.

Pharmacokinetics

Some general properties can be inferred from its structure . The compound is predicted to have high gastrointestinal absorption and is likely a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to inhibit CYP2D6 and CYP3A4, two important enzymes involved in drug metabolism .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used .

Action Environment

The efficacy and stability of 3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester, like other boronic acids and their derivatives, can be influenced by various environmental factors. These include the presence of water, the pH of the solution, and the temperature . The compound is generally stable and environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester typically involves the reaction of 3-chloro-5-pyrrolidinophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated systems ensures consistent quality and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its pyrrolidine ring enhances its utility in synthesizing biologically active molecules, distinguishing it from simpler boronic esters .

Properties

IUPAC Name

1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BClNO2/c1-15(2)16(3,4)21-17(20-15)12-9-13(18)11-14(10-12)19-7-5-6-8-19/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJAKXDVRKVFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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